N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted methoxyphenyl group and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:
Acylation: The formation of the acetamide moiety through acylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions to ensure high yield and purity.
- Purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-), or alkoxide ions (RO-).
Major Products
Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-2-(2-aminophenyl)acetamide.
Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2-(2-nitrophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: As a building block for the design of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-phenylacetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenyl)acetamide: The position of the nitro group is different, which can affect the compound’s properties.
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)propionamide: Has a propionamide moiety instead of an acetamide moiety, leading to variations in its chemical and biological behavior.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups can influence its interactions with biological targets and its overall stability.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-14-7-6-11(16)9-12(14)17-15(19)8-10-4-2-3-5-13(10)18(20)21/h2-7,9H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCTZIBTAXHRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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